2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal

説明

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal is a useful research compound. Its molecular formula is C6HF11O and its molecular weight is 298.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal is a perfluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation. This article focuses on the biological activity of undecafluorohexanal, examining its potential health impacts, environmental persistence, and relevant case studies.

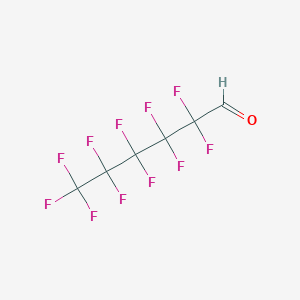

Chemical Structure and Properties

Undecafluorohexanal has a complex fluorinated structure that contributes to its unique properties. The presence of multiple fluorine atoms enhances its hydrophobic characteristics and resistance to chemical breakdown. This stability is a double-edged sword; while it provides utility in various applications, it also leads to environmental accumulation.

Chemical Formula

- Chemical Name : this compound

- Molecular Formula : C6H2F11O

- Molecular Weight : 348.06 g/mol

Toxicological Studies

Research on the biological activity of undecafluorohexanal primarily focuses on its toxicological effects. Studies have shown that PFAS compounds can disrupt endocrine function and may be linked to various health issues such as:

- Cancer : Some studies suggest a correlation between PFAS exposure and increased cancer risk.

- Immune System Effects : PFAS have been shown to impact immune responses.

- Developmental Issues : Exposure during pregnancy may lead to developmental problems in offspring.

A notable study highlighted the immunotoxicity of PFAS in animal models, indicating potential risks for human health .

Environmental Impact

The persistence of undecafluorohexanal in the environment raises significant concerns. PFAS compounds are known as "forever chemicals" due to their resistance to degradation. This characteristic leads to bioaccumulation in wildlife and humans. A recent regulatory move by the European Commission aimed at restricting the use of PFHxA and related substances underscores the urgency of addressing these environmental concerns .

Case Studies

Several case studies provide insight into the biological effects and regulatory responses associated with undecafluorohexanal:

- Case Study 1: Health Impacts in Populations Near Contaminated Sites

- Case Study 2: Regulatory Responses

- Case Study 3: Animal Studies

Summary of Toxicological Findings

| Study Type | Findings | Reference |

|---|---|---|

| Epidemiological | Increased cancer rates near contaminated sites | |

| Animal Studies | Reproductive toxicity observed | |

| Immunotoxicity | Impaired immune response |

Regulatory Actions Overview

| Region | Regulation Type | Substance Restricted | Effective Date |

|---|---|---|---|

| European Union | REACH Regulation | PFHxA and related substances | September 2024 |

科学的研究の応用

Environmental Applications

Fluorinated compounds are often studied for their environmental impact and potential for degradation. Undecafluorohexanal is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment.

Case Study: PFAS in Water Treatment

Recent research has focused on the removal of PFAS from water sources. Techniques such as activated carbon adsorption and membrane filtration have been evaluated for their effectiveness in removing compounds like undecafluorohexanal from contaminated water sources. A critical review highlighted various methods and their efficiencies in PFAS removal .

| Removal Technique | Efficiency (%) | Comments |

|---|---|---|

| Activated Carbon | 70-90 | Effective but may require regeneration |

| Ion Exchange | 80-95 | High efficiency but costly |

| Membrane Filtration | 90-99 | Very effective but energy-intensive |

Material Science

In material science, undecafluorohexanal is utilized in the development of coatings and surface treatments that require hydrophobic properties.

Application in Coatings

Fluorinated compounds like undecafluorohexanal are incorporated into coatings to enhance water and oil repellency. These coatings are used in various applications including:

- Textiles : To create water-resistant fabrics.

- Automotive : For protective coatings that resist dirt and environmental damage.

Research indicates that fluorinated coatings can significantly improve the longevity and performance of materials exposed to harsh conditions.

Pharmaceutical Applications

The unique properties of undecafluorohexanal also make it a candidate for use in pharmaceuticals as an intermediate in drug synthesis.

Synthesis of Fluorinated Drugs

Fluorinated compounds have been shown to enhance the biological activity of pharmaceutical agents. Undecafluorohexanal can serve as a precursor for synthesizing fluorinated analogs of existing drugs, potentially improving their efficacy and pharmacokinetic profiles.

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBYOPNOROKVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CHO, C6HF11O | |

| Record name | Hexanal, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590878 | |

| Record name | Perfluorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-79-0 | |

| Record name | Perfluorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluorohexane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。